N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-nitroaniline
Overview
Description
N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-nitroaniline is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-nitroaniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 3-bromophenol with a suitable methoxy reagent under basic conditions to form 3-bromophenyl methoxy compound.
Condensation Reaction: The methoxyphenyl intermediate is then reacted with 2-formylphenylamine under acidic conditions to form the Schiff base, N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino].
Nitration: The final step involves the nitration of the Schiff base using a nitrating agent such as nitric acid to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Reduction: Formation of N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-aminobenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonic materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The Schiff base structure allows for binding to various receptors and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-methylbenzenesulfonamide
- N-[(E)-[5-bromo-2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-chlorobenzenesulfonamide
Uniqueness
N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-nitroaniline is unique due to the presence of both a nitro group and a Schiff base structure, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3/c21-17-6-3-4-15(12-17)14-27-20-7-2-1-5-16(20)13-22-23-18-8-10-19(11-9-18)24(25)26/h1-13,23H,14H2/b22-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFUFOIOKPPCCM-LPYMAVHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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